Origin: There is no readily available information on the natural occurrence or specific synthesis methods for 1,2,4,5-Tetrafluoro-3-iodobenzene in scientific literature. It is likely a synthetic compound
Significance: Due to the limited information available, its specific significance in scientific research is unclear. However, fluorinated aromatic compounds with halogens like iodine can be useful as building blocks for pharmaceuticals or functional materials [].
Molecular Structure Analysis
1,2,4,5-Tetrafluoro-3-iodobenzene possesses a benzene ring with four fluorine atoms at positions 1, 2, 4, and 5, and an iodine atom at position 3. The key features of its structure include:
Highly fluorinated aromatic ring: The presence of four fluorine atoms significantly alters the electronic properties of the benzene ring. Fluorine is a strong electron-withdrawing group, which reduces the electron density in the ring and deactivates it towards electrophilic aromatic substitution reactions.
Iodine substituent: The iodine atom is a bulky and electron-withdrawing group. Its presence can affect reactivity and introduce steric hindrance during interactions with other molecules.
Chemical Reactions Analysis
Synthesis: One possible synthetic route might involve fluorination of a precursor like 1,2,4,5-tetrabromobenzene or 1,2,4,5-tetrachlorobenzene, followed by iodination at position 3.
Reactions: The deactivated nature of the aromatic ring by fluorine atoms suggests a lower reactivity towards electrophilic aromatic substitution reactions compared to unsubstituted benzene. However, nucleophilic aromatic substitution reactions might be possible under strong forcing conditions. The C-I bond might be susceptible to cleavage by strong bases or under high temperatures.
Physical And Chemical Properties Analysis
Physical Properties: It is likely a colorless to white solid with a relatively high melting point due to the strong intermolecular forces between the fluorinated aromatic ring and the iodine atom.
Chemical Properties: It might be insoluble in water due to the non-polar nature of the fluorine atoms and the aromatic ring. Solubility in organic solvents is likely depending on the solvent's polarity. The compound might be relatively stable due to the strong carbon-fluorine bonds.
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]
Pictograms
Irritant
Wikipedia
1,2,4,5-Tetrafluoro-3-iodobenzene
Dates
Modify: 2023-08-16
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